2-Benzothiazolecarboxamide

Übersicht

Beschreibung

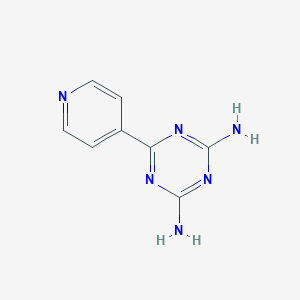

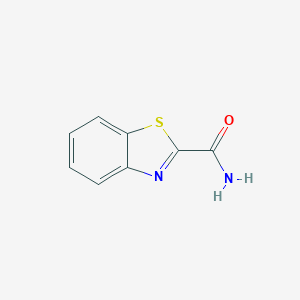

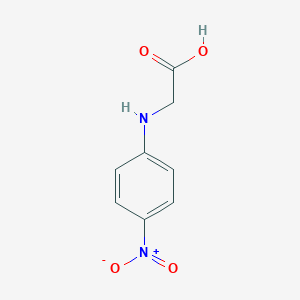

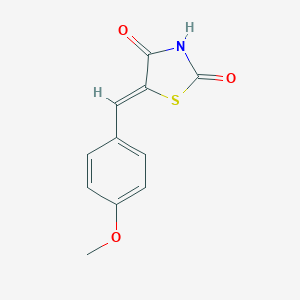

2-Benzothiazolecarboxamide is a compound with the molecular formula C8H6N2OS. It has been identified as a new antituberculosis chemotype that inhibits mycobacterial ATP phosphoribosyl transferase .

Synthesis Analysis

The synthesis of 2-Benzothiazolecarboxamide and its derivatives often involves the condensation of 2-aminobenzenethiols with aldehydes, ketones, acids, or acyl chlorides . The synthetic strategies have been developed to improve the selectivity, purity, and yield of the products .

Molecular Structure Analysis

The molecular structure of 2-Benzothiazolecarboxamide is characterized by a benzothiazole ring attached to a carboxamide group . The InChI code for this compound is 1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzothiazolecarboxamide include a molecular weight of 178.21 g/mol . It is typically stored in an inert atmosphere and under -20°C .

Wissenschaftliche Forschungsanwendungen

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application Summary : 2-Benzothiazolecarboxamide derivatives have been synthesized and analyzed for their antioxidant and antibacterial activities .

- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

-

Pharmacological Applications

- Field : Pharmacology

- Application Summary : 2-Arylbenzothiazoles, a class of compounds that includes 2-Benzothiazolecarboxamide, have been used in the development of antitumor drugs and agents for Alzheimer’s disease diagnostics .

- Methods of Application : The methods of targeted synthesis of physiologically active 2-arylbenzothiazoles have been summarized and analyzed .

- Results : The application of 2-arylbenzothiazoles in pharmacology has uncovered two directions: antitumor drugs and agents for Alzheimer’s disease diagnostics .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application Summary : The 2-Benzothiazolecarboxamide structure is used as a building block in the synthesis of various organic compounds .

- Methods of Application : The 2-Benzothiazolecarboxamide structure can be synthesized and then used as a reactant in various organic reactions to form diverse fused heterocyclic scaffolds .

- Results : The synthesized compounds can have a wide range of applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

-

Pharmaceutical Manufacturing

- Field : Pharmaceutical Chemistry

- Application Summary : 2-Benzothiazolecarboxamide derivatives have been used in the development of new pharmaceutical compounds .

- Methods of Application : The compounds are synthesized using various chemical reactions and then tested for their pharmacological activities .

- Results : The new compounds have shown potential in various pharmacological applications .

-

Storage and Handling

- Field : Industrial Chemistry

- Application Summary : 2-Benzothiazolecarboxamide is used in industrial settings, where it is stored under specific conditions and handled with certain precautions .

- Methods of Application : The compound is stored in an inert atmosphere and in a freezer under -20°C. It is handled with care due to its potential hazards .

- Results : Proper storage and handling ensure the compound’s stability and safety in industrial applications .

-

Preparation of New-Generation Drugs

- Field : Medicinal Chemistry

- Application Summary : 2-Arylbenzothiazoles, a class of compounds that includes 2-Benzothiazolecarboxamide, have been used in the preparation of new-generation drugs .

- Methods of Application : Various methods for the preparation of fluorine-containing 2-arylbenzothiazoles, including synthetic pathway to antiproliferative drugs PMX 610, 5-F 203, and Phortress have been described .

- Results : The future application of 2-arylbenzothiazoles in biology and medicine has been discussed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYASTVLDAJIXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348577 | |

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazolecarboxamide | |

CAS RN |

29198-43-4 | |

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)